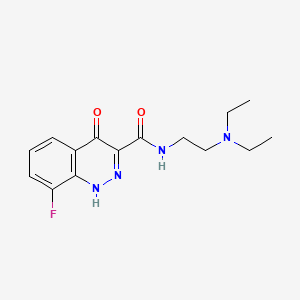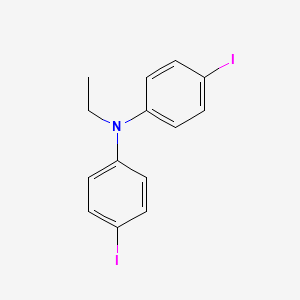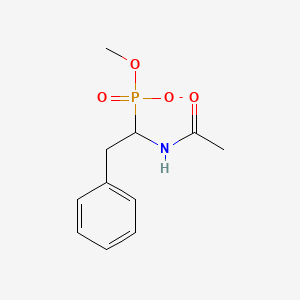
Methyl (1-acetamido-2-phenylethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1-acetamido-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-acetamido-2-phenylethyl)phosphonate typically involves the reaction of a phenylethylamine derivative with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions: Methyl (1-acetamido-2-phenylethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphoric esters.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
科学的研究の応用
Methyl (1-acetamido-2-phenylethyl)phosphonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl (1-acetamido-2-phenylethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
類似化合物との比較
Phosphonates: Compounds like methylphosphonate and ethylphosphonate share similar structural features but differ in their alkyl groups.
Phosphinates: These compounds have a similar phosphorus-containing functional group but with different substituents, such as hydrogen or alkyl groups.
Uniqueness: Methyl (1-acetamido-2-phenylethyl)phosphonate is unique due to its specific combination of a phenylethyl backbone and an acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
特性
CAS番号 |
223736-43-4 |
|---|---|
分子式 |
C11H15NO4P- |
分子量 |
256.21 g/mol |
IUPAC名 |
(1-acetamido-2-phenylethyl)-methoxyphosphinate |
InChI |
InChI=1S/C11H16NO4P/c1-9(13)12-11(17(14,15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13)(H,14,15)/p-1 |
InChIキー |
WWKOMYSDTYRJIJ-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)P(=O)([O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


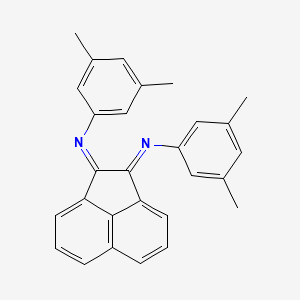
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
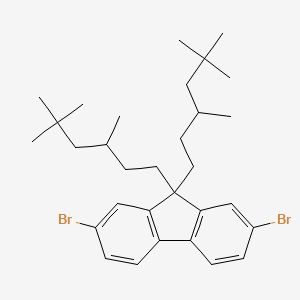
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)
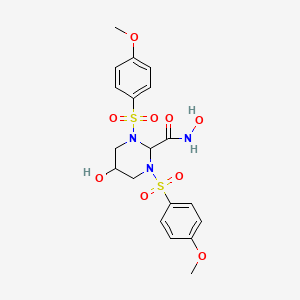
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

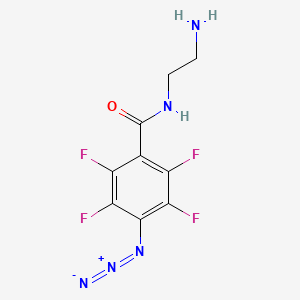

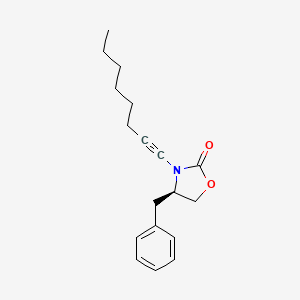
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
